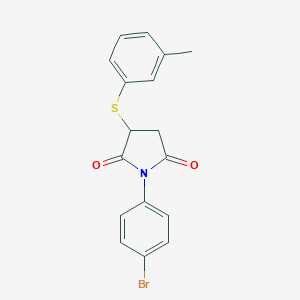
1-(4-Bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione (hereafter referred to as “PMS”) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been studied extensively for its potential to be used in a variety of applications. PMS is a powerful inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, prostacyclins, and thromboxanes. It has been used in a number of different studies, including those involving cell biology, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(4-Bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione, as part of a broader group of succinimide derivatives, has shown promising in vitro antifungal activities. Specifically, some of these compounds, including a bromo derivative, exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting potential use as novel fungicides (Cvetković et al., 2019).
Antimycobacterial Agents
In a study exploring the synthesis and screening of dispiropyrrolidines for antimycobacterial activity, compounds including one with a structure similar to 1-(4-Bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione demonstrated moderate to good activity against Mycobacterium tuberculosis. The compound 4'-(4-bromophenyl)-1'-methyldispiro[acenaphthylene-1,2'-pyrrolidine-3',2"-indane]-2,1"(1H)-dione was particularly notable for its effectiveness (Wei et al., 2013).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c1-11-3-2-4-14(9-11)22-15-10-16(20)19(17(15)21)13-7-5-12(18)6-8-13/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFERTZLUVAJQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

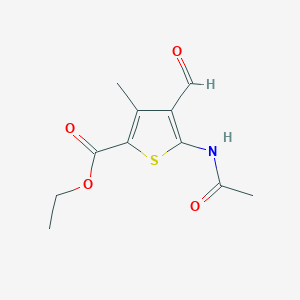
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
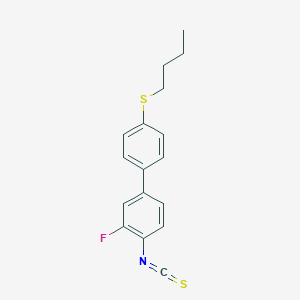
![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
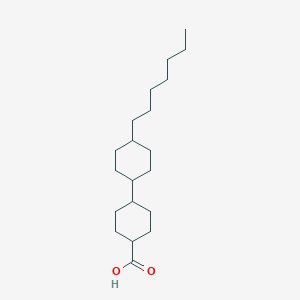
![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)

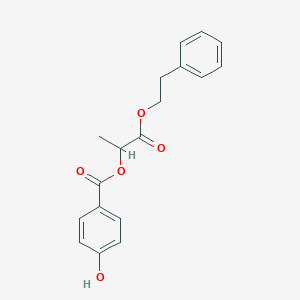
![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)
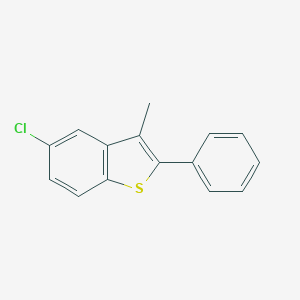
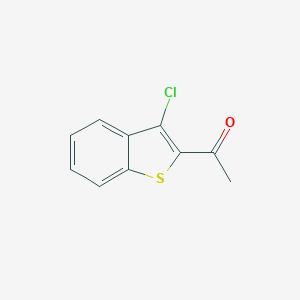
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)